
Methyl 2-chloro-5-sulfamoylbenzoate
Overview
Description
Methyl 2-chloro-5-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of methyl 2-chloro-5-sulfamoylbenzoate and its derivatives. The compound has been evaluated for its effectiveness against various pathogenic bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound and Derivatives
Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |
---|---|---|
This compound | 0.39 | 0.78 |
Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |
Methyl 2-bromo-4-(sulfamoyl)benzoate | 0.50 | 1.00 |
This table illustrates the minimum inhibitory concentrations (MICs) of various derivatives against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its potential as an anticancer agent, particularly through the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with cancer progression.
Table 2: Binding Affinity to Carbonic Anhydrase Isozymes
Compound Name | Binding Affinity (kJ/mol) |
---|---|
This compound | -12.6 |
Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |
Methyl 2-bromo-4-(sulfamoyl)benzoate | -10.0 |
This data indicates varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with MIC values comparable to established antibiotics like linezolid.
- Cancer Research Application : Another investigation focused on the inhibition of CA IX by this compound and its derivatives, showing promising results in reducing tumor growth in preclinical models.
Properties
CAS No. |
61508-36-9 |
---|---|
Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
UJGXIASTRIMVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.